molecular formula C9H9NO2 B1595171 1-Cyclopropyl-4-nitrobenzene CAS No. 6921-44-4

1-Cyclopropyl-4-nitrobenzene

Cat. No. B1595171
Key on ui cas rn: 6921-44-4
M. Wt: 163.17 g/mol
InChI Key: NWKFTTYCSJGVPB-UHFFFAOYSA-N
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Patent
US08519149B2

Procedure details

To a solution of cyclopropyl boronic acid (0.637 g, 0.00742 mmol) in dry toluene, were added 4-bromo nitrobenzene (1.00 g, 0.00495 mmol) and tetrakis triphenylphosphine palladium (0.099 g, 0.0099 mol). Degassed the reaction mixture for 30 minutes then added potassium carbonate (1.36 g, 0.009 mmol). The reaction mass was refluxed for 48 h. The excess of solvent was removed under vacuum and the reaction mass was diluted with water and extracted with ethyl acetate. The organic layer was separated, dried over anhydrous sodium sulphate and concentrated. The obtained crude was purified by column chromatography on silica gel eluting with 4% DCM: MeOH to afford 0.750 g of the desired product. 1HNMR (DMSO-d6): δ 0.82-0.84 (m, 2H), 1.09-1.13 (m, 2H), 2.01 (m, 1H), 7.32 (d, J=8.7 Hz, 2H), 8.09 (d, J=8.7 Hz, 2H).
Quantity
0.637 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis triphenylphosphine palladium
Quantity
0.099 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.36 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1(B(O)O)[CH2:3][CH2:2]1.Br[C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-:16])=[O:15])=[CH:10][CH:9]=1.C(=O)([O-])[O-].[K+].[K+]>C1(C)C=CC=CC=1>[CH:1]1([C:8]2[CH:13]=[CH:12][C:11]([N+:14]([O-:16])=[O:15])=[CH:10][CH:9]=2)[CH2:3][CH2:2]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.637 g
Type
reactant
Smiles
C1(CC1)B(O)O
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)[N+](=O)[O-]
Name
tetrakis triphenylphosphine palladium
Quantity
0.099 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1.36 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Degassed the reaction mixture for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass was refluxed for 48 h
Duration
48 h
CUSTOM
Type
CUSTOM
Details
The excess of solvent was removed under vacuum
ADDITION
Type
ADDITION
Details
the reaction mass was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The obtained crude
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography on silica gel eluting with 4% DCM

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.75 g
YIELD: CALCULATEDPERCENTYIELD 92855.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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